molecular formula C4H10 B1602287 Butane-d10 CAS No. 7582-04-9

Butane-d10

Cat. No. B1602287
CAS RN: 7582-04-9
M. Wt: 68.18 g/mol
InChI Key: IJDNQMDRQITEOD-MWUKXHIBSA-N
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Description

Butane-d10 is a deuterated form of butane that has ten deuterium atoms instead of hydrogen atoms. It has a molecular formula of CD3CD2CD2CD3 and a molecular weight of 68.18 .


Molecular Structure Analysis

Butane-d10 has a linear structure with the formula CD3CD2CD2CD3 . The molecule consists of four tetrahedral carbons connected by three carbon-carbon bonds . The molecule can adopt various conformations, including staggered and eclipsed conformations .


Physical And Chemical Properties Analysis

Butane-d10 has a density of 0.6±0.1 g/cm3, a boiling point of -1.7±3.0 °C at 760 mmHg, and a vapor pressure of 1918.2±0.0 mmHg at 25°C . It also has an enthalpy of vaporization of 22.4±0.0 kJ/mol and a flash point of -70.9±6.6 °C .

Scientific Research Applications

Gas Sensing and Environmental Monitoring

Iso-butane, a major component of liquefied petroleum gas, plays a significant role in domestic and industrial fuel applications. Research on cobalt-doped zinc oxide thin film sensors has been conducted to enhance the detection and differentiation of gases like iso-butane, carbon monoxide, and hydrogen. These studies utilize techniques like conductance transients and principal component analysis to address the challenge of selectively sensing iso-butane in various environments (Ghosh & Majumder, 2017).

Industrial Chemistry and Catalysis

Butane and its derivatives, including butane-d10, are explored in the context of adsorption and reaction on surfaces like clean and carbided W(100). Studies employing temperature-programmed reaction spectroscopy and isotopic exchange methods have provided insights into the interaction of butane with various catalysts, significantly impacting industrial chemical processes (Liu & Friend, 1987).

Materials Science and Polymer Research

In materials science, butane derivatives are utilized in the synthesis of coordination polymers. These compounds, like [(Ag(L1))·NO3·4H2O]n, feature unique structures and properties, including fluorescence, making them valuable in various applications like sensing and materials engineering (Wang, Cui, Qin, & Xiao, 2013).

Energy and Fuel Research

Butane is a key subject in studies related to energy and fuel, particularly in the context of nonoxidative dehydrogenation. This process transforms butane into valuable industrial chemicals like butenes and butadiene. Multiscale modelling of this reaction on Cr2O3(0001) surfaces provides insights into the dehydrogenation pathways, product selectivity, and catalyst deactivation, which are critical for developing more efficient industrial processes (Kopač, Lašič Jurković, Likozar, & Huš, 2020).

Spectroscopy and Molecular Studies

Butane-d10 plays a crucial role in spectroscopic studies, providing insights into molecular structure and dynamics. Research involving Raman spectroscopy and ab initio calculations has led to a better understanding of the conformational stability and vibrational spectra of butane, aiding in the analysis of its physical and chemical properties (Durig, Wang, Beshir, & Little, 1991).

Quantum Chemistry and Molecular Modelling

Butane derivatives are used in quantum chemical studies to explore topological indices and their correlation with physical properties like density and surface tension. These studies contribute to the field of molecular modelling, enhancing the understanding of molecular interactions and properties (Asok & Kureethara, 2019).

Safety And Hazards

Butane-d10 may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,4-decadeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDNQMDRQITEOD-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583920
Record name (~2~H_10_)Butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane-d10

CAS RN

7582-04-9
Record name (~2~H_10_)Butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane-d10
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Butane-d10 exhibits a significant kinetic isotope effect. [, , ] This means that reactions involving the breaking of a carbon-hydrogen (C-H) bond proceed at a slower rate when deuterium (D) replaces hydrogen (H). This effect is attributed to the mass difference between the isotopes, influencing the vibrational frequencies of the molecules and consequently, the activation energies of the reactions. [, , ]

A: Butane-d10 (C4D10) [, ] possesses the same structural formula as butane but with all hydrogen atoms replaced by deuterium. Its molecular weight is 62.188 g/mol. [] Spectroscopic techniques like infrared (IR) spectroscopy can differentiate butane-d10 from butane due to the shifts in vibrational frequencies caused by deuterium substitution. [, ] For instance, the C-D stretching vibrations occur at lower frequencies than C-H stretches.

A: Butane-d10 serves as a valuable probe molecule in surface science, particularly in studies involving adsorption and reaction on metal surfaces. [, ] For example, on a clean tungsten (W(100)) surface, butane-d10 exhibits a lower dissociation probability compared to regular butane, indicating a significant kinetic isotope effect. [] This difference highlights the importance of C-H bond breaking in the adsorption process. Furthermore, IR resonant desorption studies using butane-d10 on aluminum oxide surfaces (Al2O3(1120)) provide insights into the orientation and ordering of adsorbed molecules. []

A: Yes, gas-phase studies utilizing time-of-flight mass spectrometry have investigated the reaction dynamics of nickel ions (Ni+(2D5/2)) with both butane-h10 and butane-d10. [] These studies, coupled with density functional theory calculations, provide valuable information about the reaction pathways, intermediate complexes, and product distributions, shedding light on the fundamental aspects of metal ion-alkane interactions in the gas phase.

A: While not directly involved, understanding the reaction kinetics of related molecules like butane with atmospheric radicals like NO3 is crucial for atmospheric modeling. [] The kinetic isotope effects observed with deuterated variants provide deeper insights into the reaction mechanisms and help refine our understanding of atmospheric processes.

A: Absolutely. Density functional theory calculations have been employed to model the interaction of butane-d10 with metal ions in the gas phase, unraveling reaction pathways and energetics. [] These computational approaches complement experimental findings and enhance our understanding of the system's behavior at a molecular level.

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